molecular formula C13H6BrFN4S2 B11056064 3-(3-Bromo-4-fluorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Bromo-4-fluorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056064
M. Wt: 381.3 g/mol
InChI Key: POIBTJDJCYLCBN-UHFFFAOYSA-N
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Description

3-(3-BROMO-4-FLUOROPHENYL)-6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The unique structure of this compound, which includes a bromine, fluorine, and thiophene moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(3-BROMO-4-FLUOROPHENYL)-6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-(3-BROMO-4-FLUOROPHENYL)-6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-BROMO-4-FLUOROPHENYL)-6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-BROMO-4-FLUOROPHENYL)-6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

3-(3-BROMO-4-FLUOROPHENYL)-6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds, such as:

The uniqueness of 3-(3-BROMO-4-FLUOROPHENYL)-6-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H6BrFN4S2

Molecular Weight

381.3 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-6-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6BrFN4S2/c14-9-5-7(1-2-10(9)15)11-16-17-13-19(11)18-12(21-13)8-3-4-20-6-8/h1-6H

InChI Key

POIBTJDJCYLCBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C3N2N=C(S3)C4=CSC=C4)Br)F

Origin of Product

United States

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